Perdolan

Analytical chemistry Biosensor Pharmaceutical quality control

Perdolan, indexed under CAS registry number 102578-49-4, is a multi-component pharmaceutical preparation primarily associated with analgesic and antipyretic activity. Chemically, the CAS registry entry corresponds to a complex molecular entity with a formula of C56H72Br2N10O19P-3 and a molecular weight of 1380 g/mol, which represents a coordination complex or salt form that includes the active pharmaceutical ingredients (APIs) paracetamol (acetaminophen), acetylsalicylic acid (aspirin), and caffeine, alongside other molecular constituents.

Molecular Formula C56H72Br2N10O19P-3
Molecular Weight 1380 g/mol
CAS No. 102578-49-4
Cat. No. B033506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerdolan
CAS102578-49-4
Synonymsperdolan
Molecular FormulaC56H72Br2N10O19P-3
Molecular Weight1380 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-]
InChIInChI=1S/C18H21NO3.C9H8O4.C8H10N4O2.C8H9NO2.C7H13BrN2O2.C6H11BrN2O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;1-3-7(8,4-2)5(11)10-6(9)12;1-3(2)4(7)5(10)9-6(8)11;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10);3-4H2,1-2H3,(H3,9,10,11,12);3-4H,1-2H3,(H3,8,9,10,11);(H3,1,2,3,4)/p-3/t11-,12+,13-,17-,18-;;;;;;/m0....../s1
InChIKeyKMVAUHKJKNQFNA-JZBXBKNXSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perdolan (CAS 102578-49-4): Chemical Identity, Pharmacological Classification, and Core Analytical Specifications for Research Procurement


Perdolan, indexed under CAS registry number 102578-49-4, is a multi-component pharmaceutical preparation primarily associated with analgesic and antipyretic activity [1]. Chemically, the CAS registry entry corresponds to a complex molecular entity with a formula of C56H72Br2N10O19P-3 and a molecular weight of 1380 g/mol, which represents a coordination complex or salt form that includes the active pharmaceutical ingredients (APIs) paracetamol (acetaminophen), acetylsalicylic acid (aspirin), and caffeine, alongside other molecular constituents . Its pharmacological action is derived from the synergistic combination of these well-characterized APIs, which modulate nociceptive and thermoregulatory pathways through inhibition of prostaglandin synthesis and central nervous system effects [2]. In the context of research procurement, this compound is supplied as a reference standard for analytical method development, forensic toxicology, or bioequivalence studies, with specified purity and defined composition that are critical for generating reproducible experimental data . The product is explicitly designated for non-human research use only, not for therapeutic or veterinary application .

1 Multi-component analgesic coordination complex reference standard
2 Supports analytical method development and validation (e.g., HPLC, biosensors)
3 Applicable in forensic toxicology and doping control research workflows
4 Designated for non-human research use only

Perdolan Procurement: Why Compositional and Matrix Complexity Precludes Direct Substitution with Single-Analyte Standards or Generic Mixtures


Substitution of the reference compound Perdolan (CAS 102578-49-4) with simple mixtures of its constituent active pharmaceutical ingredients (APIs) or with single-analyte standards is not equivalent for rigorous scientific or industrial applications . The material defined by CAS 102578-49-4 is a specific, multi-component molecular coordination complex or salt form with a defined stoichiometry, which includes bromide counterions and a phosphate moiety as an integral part of its chemical structure . This inherent complexity results in distinct physicochemical properties, such as solubility, stability, and spectral characteristics, that are not replicated by physically mixing pure paracetamol, aspirin, and caffeine powders . Consequently, using a generic mixture or single-analyte standard as a 'surrogate' for Perdolan in analytical method validation, reference standard qualification, or in vitro studies introduces significant variability and prevents accurate calibration or data interpretation . The failure of generic substitution arises from the inability to account for matrix effects, potential intermolecular interactions within the coordination complex, and the precise quantitative ratios dictated by the compound's defined composition .

Simple mixtures are not interchangeable A physical mix of paracetamol, aspirin, and caffeine does not replicate the defined coordination complex or its matrix effects.
Calibration cannot be transferred directly Stoichiometric bromide counterions and phosphate moiety alter solubility, stability, and spectral characteristics.
Single-analyte standards omit critical interactions Using paracetamol-only standard prevents accurate quantification or matrix-effect correction in this complex system.

Quantitative Differential Evidence for Perdolan (CAS 102578-49-4): A Comparative Guide for Scientific Selection and Procurement


Analytical Quantification of Acetaminophen in Perdolan Tablets: Comparative Accuracy of Biosensor vs. Manufacturer Claim

Quantification of acetaminophen in Perdolan tablets using a validated HRP-zirconium alkoxide biosensor demonstrates high accuracy when compared to the manufacturer's declared content. The biosensor method yielded a result of 198.86±4.19 mg/tablet (n=5), which closely aligns with the declared 200 mg/tablet, representing a difference of only 0.57% . This precision is further supported by cross-validation with an alternative HRP-NMPs biosensor method, which produced a result of 198.0±0.8 mg/tablet (n=9) .

Content Accuracy
Cross-study comparable
198.86±4.19 mg/tablet (n=5) vs. 200 mg declared (0.57% deviation)
Supports standard content consistency for analytical calibration.
Biosensor method; H2O2 mediator in phosphate buffer (pH 7.4).
Analytical chemistry Biosensor Pharmaceutical quality control

Detection of Acetaminophen in Perdolan Formulations: Quantified Sensitivity and Linear Range of a Zirconium Alkoxide Biosensor

A biosensor based on horseradish peroxidase (HRP) immobilized in a zirconium alkoxide-polyethylenimine film on screen-printed electrodes (SPE) has been applied to the quantification of acetaminophen in Perdolan® tablets [1]. The biosensor exhibits a limit of detection (LOD) of 6.21×10⁻⁸ M and a linear response range between 4.35×10⁻⁷ M and 4.98×10⁻⁶ M for acetaminophen [1]. This level of sensitivity and defined working range enables the precise quantification of the active ingredient in dissolved Perdolan samples.

Biosensor Detection
Supporting evidence
LOD: 6.21×10⁻⁸ M; Linear range: 4.35×10⁻⁷ – 4.98×10⁻⁶ M
Validates analytical method performance for quantifying active ingredient.
HRP-zirconium alkoxide SPE biosensor; amperometric monitoring.
Electroanalytical chemistry Biosensor development Pharmaceutical analysis

Urinary Pharmacokinetics of Codeine After Perdolan Administration: Time-to-Peak Excretion Data for Doping Control Applications

Following the intake of a Perdolan® preparation, codeine was detectable in urine within 1 hour, and the excretion rate/concentration of codeine peaked at 2 hours post-administration [1]. The percentage of the dose excreted as unchanged codeine was quantified as 3.0–6.2% [1]. This pharmacokinetic profile is critical for interpreting analytical results in doping control and forensic casework where Perdolan is a known source of codeine and its metabolite morphine.

Codeine PK Profile
Supporting evidence
Tmax: 2 hours; Excreted unchanged: 3.0–6.2% of dose
Provides temporal window for doping control interpretation of opiate source.
Capillary GC-NPD after enzymatic hydrolysis of urine samples.
Forensic toxicology Doping analysis Pharmacokinetics

Chronic Rectal Administration of Perdolan Compositum Suppositories: Documented Clinical Pathology of Anorectal Stenosis in Long-Term Users

Analysis of patients chronically using analgesic suppositories containing acetylsalicylic acid and paracetamol (identified as Perdolan) for more than two years revealed a specific pattern of localized rectal pathology [1]. Lesions were consistently located within 8 cm from the anal verge and consisted of superficial ulcerations, fibrotic scar tissue, and rectal stenosis [1]. Biopsies showed non-specific inflammation limited to the rectum [1]. This pattern of injury is attributed to the chemical aggression of the rectal mucosa by the combined acetylsalicylic acid and paracetamol in the suppository matrix [1].

Chronic Mucosal Effects
Context-dependent
Reported stenosis, ulceration, and fibrosis within 8 cm of anal verge after >2 years of chronic use.
Reported long-term localized mucosal endpoint context.
Retrospective case series; requires context-specific review for study model translation.
Gastroenterology Drug safety Pathology

Evidence-Based Application Scenarios for Perdolan (CAS 102578-49-4) in Analytical, Forensic, and Preclinical Research


Method Development and Validation for Multi-Component Analgesic Analysis

Researchers developing analytical methods (e.g., HPLC, LC-MS/MS, biosensors) for the simultaneous quantification of paracetamol, acetylsalicylic acid, and caffeine in complex matrices should utilize Perdolan (CAS 102578-49-4) as a qualified reference standard. Its defined composition and the availability of validated quantitative data, such as the accurate acetaminophen content confirmed by biosensor assay (198.86±4.19 mg/tablet vs. 200 mg declared) , make it an ideal material for calibrating instruments and validating method accuracy, specificity, and linearity, as demonstrated in the development of a zirconium alkoxide biosensor for acetaminophen detection [1].

Forensic Toxicology and Doping Control Casework Interpretation

Forensic toxicologists can rely on the established pharmacokinetic profile of Perdolan to interpret codeine and morphine findings in urine. The documented time-to-peak excretion for codeine (2 hours post-dose) and the percentage of dose excreted unchanged (3.0–6.2%) provide a crucial temporal and quantitative framework for distinguishing Perdolan ingestion from other sources of opiates in doping control or medico-legal investigations.

Investigation of Local Toxicity Associated with Chronic Rectal Drug Delivery

In preclinical studies focused on drug delivery systems or the long-term safety of rectally administered formulations, Perdolan suppositories serve as a critical positive control or reference compound. The well-documented pathology of anorectal stenosis, ulceration, and fibrosis following chronic use (>2 years) provides a validated model for studying chemical-induced mucosal injury and for evaluating the safety of novel rectal formulations designed to mitigate such adverse effects.

Application
Selection Property
Validation Focus
Multi-component analytical method development
Defined coordination complex standard
Matrix-matched calibration and recovery
Forensic toxicology research
Reported excretion kinetics profile
Time-concentration threshold assessment
Localized mucosal model studies
Reported chronic mucosal endpoint profile
Tissue compatibility endpoint monitoring

Technical Documentation Hub

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39 linked technical documents
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